molecular formula C8H12O B2787063 4,4-dimethylhex-5-ynal CAS No. 209405-20-9

4,4-dimethylhex-5-ynal

Cat. No.: B2787063
CAS No.: 209405-20-9
M. Wt: 124.183
InChI Key: PPPCDLWSEAOPAD-UHFFFAOYSA-N
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Description

4,4-dimethylhex-5-ynal is an organic compound with the molecular formula C8H12O. It is characterized by the presence of an aldehyde group and a triple bond within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethylhex-5-ynal typically involves the use of alkyne and aldehyde precursors. One common method is the reaction of 4,4-dimethyl-1-pentyne with formaldehyde under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for higher efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-dimethylhex-5-ynal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-dimethylhex-5-ynal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-dimethylhex-5-ynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The triple bond can also participate in reactions that modify the chemical environment of the compound .

Comparison with Similar Compounds

  • 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL)
  • 5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL)

Comparison: 4,4-dimethylhex-5-ynal is unique due to the presence of both an aldehyde group and a triple bond, which allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these functional groups. This dual functionality makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

4,4-dimethylhex-5-ynal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-4-8(2,3)6-5-7-9/h1,7H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPCDLWSEAOPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209405-20-9
Record name 4,4-dimethylhex-5-ynal
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